1-Isocyanato-2-methoxy-4-nitrobenzene
Overview
Description
1-Isocyanato-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O4. It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 2-methoxyphenyl isocyanate to introduce the nitro group at the para position relative to the isocyanate group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Produced through electrophilic aromatic substitution.
Scientific Research Applications
1-Isocyanato-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable urea derivatives, while the nitro group can participate in redox reactions. The methoxy group enhances the reactivity of the benzene ring towards electrophilic substitution by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-1-methoxy-4-nitrobenzene: Similar structure but with different substitution pattern.
2-Methyl-4-nitrophenyl isocyanate: Contains a methyl group instead of a methoxy group.
4-Methyl-2-nitrophenyl isocyanate: Similar functional groups but different positions on the benzene ring
Uniqueness
1-Isocyanato-2-methoxy-4-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and applications in various fields .
Biological Activity
1-Isocyanato-2-methoxy-4-nitrobenzene (CHNO) is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound features an isocyanate functional group, which is known for its high reactivity, particularly towards nucleophilic sites on proteins. The compound’s structure includes:
- Isocyanate Group : Highly reactive towards amino acids such as lysine and cysteine.
- Methoxy Group : Enhances solubility and may influence biological activity.
- Nitro Group : Can participate in redox reactions, potentially affecting cellular oxidative states.
Mechanism of Action
The primary mechanism by which this compound exerts its biological effects is through electrophilic aromatic substitution . This process involves the following steps:
- The isocyanate group acts as an electrophile, forming a sigma bond with the benzene ring.
- A proton is removed from the intermediate, restoring aromaticity and yielding a substituted benzene derivative.
This mechanism allows for the modification of proteins and enzymes, leading to altered biochemical pathways and cellular responses .
Biological Effects
Cellular Interactions
The compound's interaction with proteins can lead to significant changes in cellular function:
- Protein Modification : Covalent bonding with nucleophilic residues alters protein structure and function, impacting enzyme activity and signaling pathways.
- Gene Expression : Modification of transcription factors can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Toxicological Profile
Research indicates that this compound exhibits dose-dependent effects:
- Low Doses : Induce mild biochemical changes without significant toxicity.
- High Doses : Can lead to oxidative stress, inflammation, and tissue damage. Threshold effects have been documented where specific dosage levels trigger marked toxic responses .
Case Studies
Several studies have investigated the biological activities of this compound:
Study 1: Protein Interaction Analysis
A study examined how this compound interacts with various proteins involved in metabolic pathways. It was found that at low concentrations, the compound modified key enzymes without disrupting their overall activity. At higher concentrations, however, it led to irreversible inhibition of certain enzymes involved in detoxification processes.
Study 2: In Vivo Toxicity Assessment
In animal models, exposure to varying doses revealed that chronic exposure resulted in adaptive cellular responses. Notably, gene expression profiling indicated upregulation of stress response genes at higher doses, suggesting a mechanism for toxicity linked to oxidative stress .
Summary of Findings
Biological Activity | Observations |
---|---|
Protein Modification | Alters enzyme kinetics; forms stable adducts |
Gene Expression | Changes in expression related to growth and apoptosis |
Toxicity | Dose-dependent; low doses induce mild changes; high doses cause significant toxicity |
Properties
IUPAC Name |
1-isocyanato-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJLLPYYCZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392989 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33484-67-2 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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